tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Carboxylation: The carboxylate group is usually introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,6-naphthyridine: Lacks the tert-butyl and carboxylate groups.
tert-Butyl 1,6-naphthyridine-6-carboxylate: Lacks the methoxy group.
7,8-Dihydro-1,6-naphthyridine: Lacks the tert-butyl, methoxy, and carboxylate groups.
Uniqueness
tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in similar compounds.
Biological Activity
The compound tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 2757731-96-5) is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- Structure : The compound features a naphthyridine core with a tert-butyl and methoxy group, contributing to its unique properties.
Pharmacological Properties
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- Acetylcholinesterase Inhibition : Some studies indicate that naphthyridine derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions in neurodegenerative conditions .
- COX Inhibition : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The selectivity towards COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .
Case Studies
- In Vitro Studies :
- Neuroprotective Assays :
Data Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-11-10(9-16)5-6-12(15-11)18-4/h5-6H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMSUUXVJCXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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